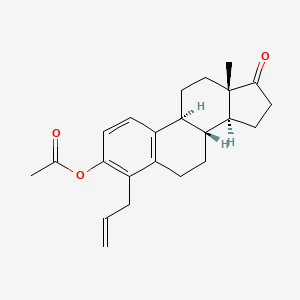
4-Allyl-estrone Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Allyl-estrone Acetate is a synthetic derivative of estrone, a naturally occurring estrogen This compound is characterized by the presence of an allyl group at the fourth position and an acetate group at the 17th position of the estrone molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Allyl-estrone Acetate typically involves the allylation of estrone followed by acetylation. The allylation process can be achieved using allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting 4-allyl-estrone is then acetylated using acetic anhydride in the presence of a catalyst like pyridine to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Allyl-estrone Acetate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or a diol.
Reduction: The carbonyl group at the 17th position can be reduced to form a hydroxyl group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of epoxides or diols.
Reduction: Formation of 4-Allyl-estrone.
Substitution: Formation of various substituted estrone derivatives.
Applications De Recherche Scientifique
4-Allyl-estrone Acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex steroidal compounds.
Biology: Studied for its potential effects on estrogen receptors and related pathways.
Medicine: Investigated for its potential therapeutic applications in hormone replacement therapy and cancer treatment.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mécanisme D'action
The mechanism of action of 4-Allyl-estrone Acetate involves its interaction with estrogen receptors. Upon binding to these receptors, the compound induces conformational changes that facilitate the transcription of estrogen-responsive genes. This leads to various physiological effects, including the regulation of reproductive functions and secondary sexual characteristics .
Comparaison Avec Des Composés Similaires
Estrone: A naturally occurring estrogen with a similar structure but lacking the allyl and acetate groups.
Estradiol: Another potent estrogen with a hydroxyl group at the 17th position instead of an acetate group.
Estriol: A weaker estrogen with hydroxyl groups at the 16th and 17th positions.
Uniqueness: 4-Allyl-estrone Acetate is unique due to its structural modifications, which confer distinct chemical properties and biological activities. The presence of the allyl group enhances its reactivity in certain chemical reactions, while the acetate group influences its pharmacokinetic properties .
Propriétés
Formule moléculaire |
C23H28O3 |
|---|---|
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
[(8R,9S,13S,14S)-13-methyl-17-oxo-4-prop-2-enyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C23H28O3/c1-4-5-19-16-6-7-18-17(15(16)8-10-21(19)26-14(2)24)12-13-23(3)20(18)9-11-22(23)25/h4,8,10,17-18,20H,1,5-7,9,11-13H2,2-3H3/t17-,18-,20+,23+/m1/s1 |
Clé InChI |
KWLDURBODXBTBH-KSPYYYPUSA-N |
SMILES isomérique |
CC(=O)OC1=C(C2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CCC4=O)C)CC=C |
SMILES canonique |
CC(=O)OC1=C(C2=C(C=C1)C3CCC4(C(C3CC2)CCC4=O)C)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


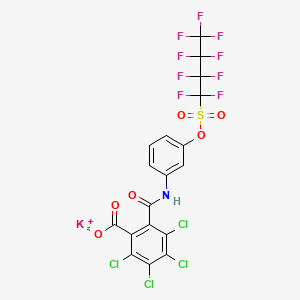
![2-Trimethylsilylethyl 1-methyl-4-[[1-methyl-4-[(1-methylimidazole-2-carbonyl)amino]pyrrole-2-carbonyl]amino]pyrrole-2-carboxylate](/img/structure/B13415292.png)
![1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane](/img/structure/B13415299.png)
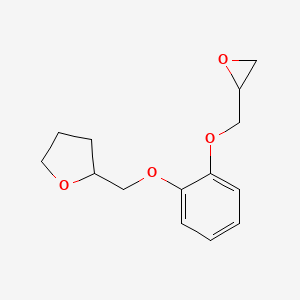

![(4R)-4-[(3R,5S,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7,12-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13415319.png)

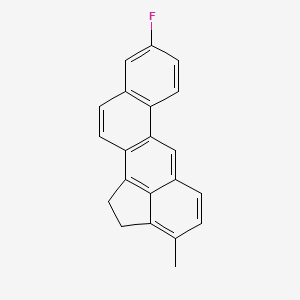
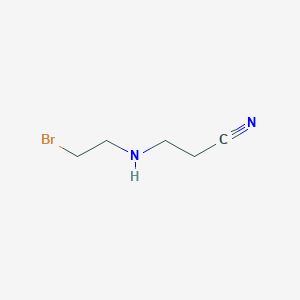
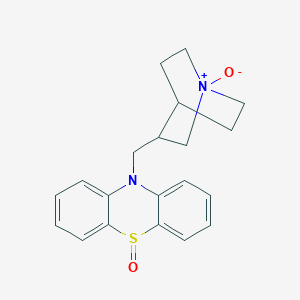
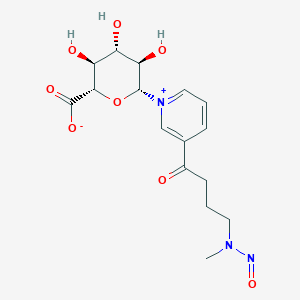
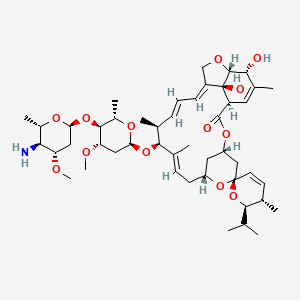

![2-Hydroxy-1-methoxy-12-methyl[1,3]benzodioxolo[5,6-c]phenanthridine-12-ium](/img/structure/B13415357.png)
